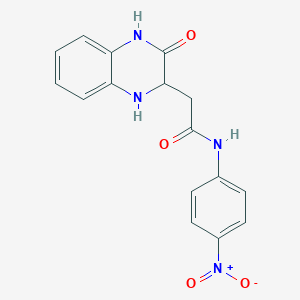

N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c21-15(17-10-5-7-11(8-6-10)20(23)24)9-14-16(22)19-13-4-2-1-3-12(13)18-14/h1-8,14,18H,9H2,(H,17,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLXCTNGKAIBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Nitro Reduction

The synthesis begins with the preparation of the tetrahydroquinoxaline scaffold. As demonstrated in Scheme 1 of Source 5, halonitrobenzenes (e.g., 1-fluoro-2-nitrobenzene) undergo nucleophilic substitution with α-amino acids or their esters under microwave-assisted conditions. For instance, reacting 1-fluoro-2-nitrobenzene with glycine methyl ester yields N-(2-nitrophenyl)glycine methyl ester. Subsequent reduction of the nitro group is critical; SnCl₂ in hydrochloric acid efficiently reduces nitro to amine while facilitating partial cyclization. Heating the intermediate under reflux completes the cyclization to form 1,2,3,4-tetrahydroquinoxaline (tQNX).

Key Conditions :

N-Acylation with 4-Nitrobenzoyl Chloride

The tetrahydroquinoxaline intermediate undergoes N-acylation to introduce the acetamide-4-nitrophenyl group. Source 3 and Source 5 highlight the use of acyl chlorides in the presence of triethylamine (TEA) or hexamethylenetetramine as bases. For example, reacting 1,2,3,4-tetrahydroquinoxaline with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C yields the target compound.

Reaction Mechanism :

- Deprotonation of the secondary amine in tetrahydroquinoxaline by TEA.

- Nucleophilic attack on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

- Elimination of HCl, facilitated by the base.

Optimization :

Alternative Pathway: Condensation with Preformed Acetamide Intermediates

Source 6 describes a condensation approach using 3a,4-dihydrofuro[2,3-b]quinoxalin-2(3H)-one and substituted anilines. Here, 4-nitroaniline reacts with the furoquinoxalinone under acidic conditions (e.g., acetic acid) to form the acetamide linkage via nucleophilic aromatic substitution.

Advantages :

- Avoids handling sensitive acyl chlorides.

- Higher regioselectivity due to the electron-deficient nature of the 4-nitrophenyl group.

Optimization Strategies and Catalytic Innovations

Microwave-Assisted Synthesis

Source 5 emphasizes microwave irradiation to enhance reaction rates and yields during the nucleophilic substitution step. For example, microwave heating at 120°C for 20 minutes achieves 85% yield for N-(2-nitrophenyl)glycine methyl ester, compared to 60% yield under conventional heating.

Catalytic Hydrogenation for Nitro Reduction

While SnCl₂/HCl is effective, catalytic hydrogenation (H₂/Pd-C) offers a greener alternative. Source 4 reports that hydrogenation at 50 psi and 25°C selectively reduces nitro groups without over-reducing the quinoxaline ring.

Analytical Characterization

Spectroscopic Methods

- ¹H NMR : The tetrahydroquinoxaline protons appear as multiplet signals at δ 3.2–4.1 ppm, while the acetamide NH resonates at δ 8.3–8.5 ppm.

- IR Spectroscopy : Strong absorbance at 1680 cm⁻¹ (C=O stretch of acetamide) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

- HRMS : Molecular ion peak at m/z 327.10 [M+H]⁺ confirms the molecular formula C₁₆H₁₄N₄O₄.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Intermediate Stability

The nitro-containing intermediates are prone to decomposition under basic conditions. Storage under inert atmosphere (N₂ or Ar) at –20°C improves stability.

Regioselectivity in Acylation

Competitive acylation at both nitrogen atoms of the tetrahydroquinoxaline ring is mitigated by using bulky acyl chlorides (e.g., 2,2-dimethylpropanoyl chloride) to sterically hinder one site.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound could undergo oxidation reactions, particularly at the tetrahydroquinoxalinyl core, leading to the formation of quinoxaline derivatives.

Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the acetamide or nitrophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted acetamides or nitrophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can inhibit the growth of various bacterial strains and fungi. The nitrophenyl group is believed to enhance the compound's interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The quinoxaline moiety is known for its anticancer potential. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. This compound may serve as a scaffold for designing novel anticancer agents .

Neurological Applications

Recent studies have suggested that tetrahydroquinoxaline derivatives may act as antagonists for certain receptors involved in neurological disorders. Specifically, compounds like this compound are being investigated for their potential to modulate the P2X7 receptor, which is implicated in neuroinflammation and neurodegenerative diseases .

Photonic Applications

The unique optical properties of nitrophenyl-substituted quinoxaline compounds make them suitable candidates for photonic applications. Their ability to absorb light at specific wavelengths can be harnessed in the development of sensors and light-emitting devices . Research into the photophysical properties of these compounds is ongoing to explore their potential in organic electronics.

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The compound's functional groups can provide sites for cross-linking or interaction with other polymer components, leading to advanced materials with tailored properties for specific applications .

Mechanistic Studies

Due to its ability to interact with biological macromolecules, this compound serves as a valuable chemical probe in biological research. It can be used to study enzyme mechanisms or receptor-ligand interactions through labeling techniques or by assessing the compound's effects on biological pathways .

Drug Development

The compound's structure provides a basis for medicinal chemists to design new drugs targeting specific diseases. By modifying the nitrophenyl and tetrahydroquinoxaline moieties, researchers can create analogs with improved efficacy and selectivity against particular biological targets .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and tetrahydroquinoxalinyl groups could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the phenyl ring and modifications to the quinoxaline core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The nitro group (4-nitrophenyl) increases polarity and may enhance interactions with biological targets compared to methoxy or methyl groups .

Biological Activity

N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 272.26 g/mol

This compound features a nitrophenyl group and a tetrahydroquinoxaline moiety, which are known for their diverse biological activities.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells. It appears to activate caspase pathways and inhibit tumor growth by interfering with cell cycle progression.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on various pathogenic bacteria revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Cancer Cell Line Studies : In vitro experiments using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

- Inflammatory Response Modulation : A recent study highlighted its ability to downregulate pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Data Table

Q & A

Q. Advanced Research Focus

- X-Ray Crystallography : Resolve absolute configuration using SHELXL refinement; assess hydrogen-bonding networks (e.g., N–H···O interactions) to explain stability and reactivity .

- Solid-State NMR : Characterize polymorphic forms by analyzing ¹⁵N chemical shifts and cross-polarization magic-angle spinning (CP/MAS) for amorphous vs. crystalline phase differentiation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₄N₄O₄) with <2 ppm error and isotopic pattern matching .

How does the 4-nitrophenyl substituent influence the compound’s reactivity and pharmacological profile?

Advanced Research Focus

The electron-withdrawing nitro group enhances electrophilicity, impacting:

- Metabolic Stability : Resistance to CYP450-mediated oxidation (validate via liver microsome assays ).

- Target Binding : Nitro group participates in π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). Compare with analogues (e.g., 4-chlorophenyl) via SAR studies .

- Redox Activity : Nitro reduction to amine under physiological conditions may generate reactive intermediates; monitor via cyclic voltammetry .

What methodologies are effective for analyzing structure-activity relationships (SAR) in tetrahydroquinoxaline derivatives?

Q. Advanced Research Focus

- Fragment-Based Screening : Synthesize derivatives with systematic substitutions (e.g., methoxy, bromo) at the phenyl ring and correlate logP values with activity using Hansch analysis .

- 3D-QSAR Modeling : Apply CoMFA (Comparative Molecular Field Analysis) to identify steric/electrostatic hotspots influencing IC₅₀ against specific targets (e.g., EGFR kinase) .

- Proteomics : Use affinity chromatography pull-down assays coupled with LC-MS/MS to map off-target interactions .

What are the best practices for handling discrepancies in solubility and stability data during formulation studies?

Q. Basic Research Focus

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry; optimize with co-solvents (e.g., PEG 400) .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring (λ=254 nm) to detect degradation products .

- Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.